molecular formula C6H14ClN B3105785 (R)-2-Methylpiperidine hydrochloride CAS No. 155106-16-4

(R)-2-Methylpiperidine hydrochloride

Cat. No.: B3105785
CAS No.: 155106-16-4
M. Wt: 135.63 g/mol
InChI Key: BILCQNXKQKRGAO-FYZOBXCZSA-N
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Description

®-2-Methylpiperidine hydrochloride is a chiral amine compound widely used in organic synthesis and pharmaceutical research. It is the hydrochloride salt form of ®-2-Methylpiperidine, which is a six-membered heterocyclic compound containing a nitrogen atom. The compound is known for its applications in the synthesis of various pharmaceuticals and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methylpiperidine hydrochloride typically involves the reduction of 2-methylpyridine using a suitable reducing agent such as lithium aluminum hydride or sodium borohydride. The reduction process yields ®-2-Methylpiperidine, which is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of ®-2-Methylpiperidine hydrochloride may involve catalytic hydrogenation of 2-methylpyridine in the presence of a metal catalyst such as palladium on carbon. The resulting ®-2-Methylpiperidine is then converted to its hydrochloride salt by reaction with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: ®-2-Methylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of ®-2-Methylpiperidine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-2-Methylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Methylpiperidine hydrochloride involves its interaction with various molecular targets, primarily through its nitrogen atom. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various physiological effects.

Comparison with Similar Compounds

    (S)-2-Methylpiperidine hydrochloride: The enantiomer of ®-2-Methylpiperidine hydrochloride, with similar chemical properties but different biological activity.

    2-Methylpiperidine: The non-chiral form of the compound, lacking the specific stereochemistry of the ®-enantiomer.

    Piperidine hydrochloride: A related compound with a similar structure but without the methyl group at the 2-position.

Uniqueness: ®-2-Methylpiperidine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in the synthesis of enantiomerically pure pharmaceuticals. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2R)-2-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILCQNXKQKRGAO-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155106-16-4
Record name Piperidine, 2-methyl-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155106-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Methylpiperidine hydrochloride
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(R)-2-Methylpiperidine hydrochloride
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(R)-2-Methylpiperidine hydrochloride
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(R)-2-Methylpiperidine hydrochloride
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(R)-2-Methylpiperidine hydrochloride
Reactant of Route 6
(R)-2-Methylpiperidine hydrochloride

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